1-(2-Aminopyrimidin-4-yl)ethanol is a chemical compound characterized by the presence of a pyrimidine ring substituted with an amino group and a hydroxyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 153.17 g/mol. The structure consists of a pyrimidine core with an amino group at the second position and an ethanol side chain at the first position, making it an important compound in medicinal chemistry and organic synthesis.
Research indicates that 1-(2-Aminopyrimidin-4-yl)ethanol exhibits significant biological activity. It has been studied for its potential role as a therapeutic agent due to its ability to interact with various biological targets. Specifically, it has shown promise as an inhibitor of certain enzymes and receptors involved in diseases such as cancer and neurological disorders. Its structural similarity to other biologically active compounds suggests that it may modulate biological pathways effectively.
Several methods have been developed to synthesize 1-(2-Aminopyrimidin-4-yl)ethanol:
For example, one synthetic route involves starting from 2-chloropyrimidine, which is reacted with ethylene glycol in the presence of a base to yield 1-(2-Aminopyrimidin-4-yl)ethanol .
1-(2-Aminopyrimidin-4-yl)ethanol has several applications:
Studies on the interactions of 1-(2-Aminopyrimidin-4-yl)ethanol with biological macromolecules have revealed its capacity to bind selectively to certain proteins and enzymes. These interactions can influence cellular signaling pathways and metabolic processes. For instance, its binding affinity for specific receptors may lead to alterations in receptor-mediated signaling, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 1-(2-Aminopyrimidin-4-yl)ethanol, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminopyrimidine | CHN | Lacks the ethanol side chain |
| 1-(2-Aminopyridin-4-yl)ethanol | CHNO | Pyridine ring instead of pyrimidine |
| 5-Amino-2-methylpyrimidine | CHN | Methyl substitution at position 2 |
| 6-Amino-pyrimidin-4(3H)-one | CHNO | Contains a carbonyl group |
The uniqueness of 1-(2-Aminopyrimidin-4-yl)ethanol lies in its specific combination of functional groups (amino and hydroxyl), which enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in drug development where such functional diversity is crucial for modulating biological interactions effectively.
1-(2-Aminopyrimidin-4-yl)ethanol consists of a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, forms the scaffold for this compound. The ethanol moiety introduces polarity, enhancing solubility in aqueous media compared to unsubstituted pyrimidines.
OCC1=NC(=NC=C1)N (derived from analogous structures in PubChem).